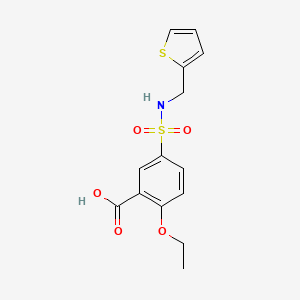

2-ethoxy-5-(thiophen-2-ylmethylsulfamoyl)benzoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-5-(thiophen-2-ylmethylsulfamoyl)benzoic Acid, also known as EHT 1864, is a small molecule inhibitor that selectively targets the Rho family of GTPases. This molecule has been extensively studied due to its potential therapeutic applications in cancer and other diseases.

Scientific Research Applications

Water Treatment Membranes

The development of novel sulfonated thin-film composite nanofiltration membranes with improved water flux for dye solution treatment showcases a significant application of sulfonated aromatic diamines, which share structural similarities with 2-ethoxy-5-(thiophen-2-ylmethylsulfamoyl)benzoic acid. These membranes are prepared using an interfacial polymerization technique, demonstrating enhanced hydrophilicity and dye rejection capabilities due to the introduction of sulfonic acid groups. This innovation marks a step forward in the treatment of contaminated water, highlighting the role of sulfonated compounds in environmental remediation (Liu et al., 2012).

Metabolite Detection in Biodesulfurization

Metabolite detection in the biodesulfurization process by Rhodococcus, where hydrophilic benzo[b]thiophene metabolites are isolated and identified, demonstrates another research application. This process involves a solid-phase extraction and derivatization method, indicating the importance of understanding the metabolic pathways and the role of similar compounds in environmental biotechnology (Onaka, Matsui, & Maruhashi, 2002).

Organic Synthesis and Medicinal Chemistry

In organic synthesis and medicinal chemistry, compounds structurally related to 2-ethoxy-5-(thiophen-2-ylmethylsulfamoyl)benzoic acid, such as 4-amino-2-methoxy-5-ethylthio benzoic acid, serve as intermediates for the synthesis of pharmaceuticals like amisulpride. This highlights the compound's relevance in synthesizing antipsychotic medications and its potential in drug discovery and development (Guo-jun, 2010).

properties

IUPAC Name |

2-ethoxy-5-(thiophen-2-ylmethylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5S2/c1-2-20-13-6-5-11(8-12(13)14(16)17)22(18,19)15-9-10-4-3-7-21-10/h3-8,15H,2,9H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECYYJSDEUQHRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-5-(thiophen-2-ylmethylsulfamoyl)benzoic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-6-[3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl]pyridazin-3-one](/img/structure/B2762725.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2762730.png)

![2-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B2762731.png)

![2-[6-methoxy-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2762733.png)

![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2762739.png)

![N-(12-Hydroxyiminodispiro[4.1.47.15]dodecan-6-ylidene)hydroxylamine](/img/structure/B2762746.png)

![(8-cyclopentyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2762747.png)